molecular formula C20H17ClN2O4S B2472098 4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955698-02-9

4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2472098
CAS No.: 955698-02-9
M. Wt: 416.88
InChI Key: ZOLKLXBPRYRPKJ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN2O4S and its molecular weight is 416.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, through tandem cycloaddition processes involving N,N-bis(furan-2-ylmethyl)-4-R-benzenesulfonamides, reveal the significance of F⋯O interactions. These compounds, which include variants related to 4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, demonstrate the formation of self-assembled structures and 1D supramolecular chains, showcasing their potential in materials science and supramolecular chemistry (Grudova et al., 2020).

Molecular Interactions

The structural analysis of human carbonic anhydrases with benzenesulfonamides highlights the importance of hydrophobic/hydrophilic functionalities in enhancing selectivity towards specific isoforms. This research underscores the potential of this compound derivatives in the development of targeted therapeutic agents, particularly by manipulating these interactions to achieve desired selectivity and potency (Bruno et al., 2017).

Structural Insights

Investigations into isomorphous benzenesulfonamide crystal structures have elucidated the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions. This research provides foundational insights into the structural properties that govern the behavior of compounds like this compound, facilitating their application in crystal engineering and drug design (Bats et al., 2001).

Antimicrobial Properties

The synthesis of quinoline clubbed with sulfonamide moiety, including structures related to this compound, has been explored for their antimicrobial properties. The study of these compounds offers a promising avenue for the development of novel antimicrobial agents, showcasing the therapeutic potential of benzenesulfonamide derivatives in combating microbial resistance (Unnamed authors, 2019).

Antitumor Activity

Research into novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has identified compounds with significant in vitro antitumor activity. This highlights the potential of this compound and its derivatives in the development of new antitumor agents, contributing to the ongoing search for effective cancer therapies (Alqasoumi et al., 2010).

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-16-4-7-18(8-5-16)28(25,26)22-17-6-3-14-9-10-23(13-15(14)12-17)20(24)19-2-1-11-27-19/h1-8,11-12,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLKLXBPRYRPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.